2-tert-Butyl-2H-isoindole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55023-87-5 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-tert-butylisoindole |
InChI |
InChI=1S/C12H15N/c1-12(2,3)13-8-10-6-4-5-7-11(10)9-13/h4-9H,1-3H3 |
InChI Key |
YXKIMJDWWUFHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C2C=CC=CC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butyl 2h Isoindole and Its Derivatives
Strategies for the Construction of the 2H-Isoindole Core
Ring-Closure Reactions in 2H-Isoindole Synthesis
Ring-closure reactions are a versatile and widely employed strategy for constructing the 2H-isoindole framework. These reactions can be broadly categorized into cycloadditions, cyclocondensations, and metal-catalyzed annulations.
Cycloaddition reactions provide a powerful tool for the synthesis of isoindole derivatives. ua.esnih.gov In particular, 1,3-dipolar cycloadditions have proven effective. For instance, the reaction of in situ generated azomethine ylides with suitable dipolarophiles can lead to the formation of the isoindole ring system. beilstein-journals.org One documented example involves the thermolysis of a benzylidine derivative, which eliminates benzene (B151609) to generate a dipole that subsequently cyclizes to afford a 2H-isoindole-1-carbonitrile. thieme-connect.de
Another relevant approach is the retro-Diels-Alder reaction. thieme-connect.de This method utilizes the fragmentation of benzo-fused [2.2.1] derivatives at high temperatures and low pressures to generate isoindoles. thieme-connect.de This strategy allows for the preparation of isoindoles with various substituents on both the carbocyclic and nitrogen atoms. thieme-connect.de The starting materials for this reaction are often prepared through the cycloaddition of benzynes with pyrroles. thieme-connect.de
Recent studies have also explored the use of guanidine-substituted isoindoles as heterodienes in Diels-Alder reactions, highlighting the ongoing development in this area. nih.gov
| Cycloaddition Strategy | Precursors | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Benzylidine derivative | Thermolysis generates a dipole which cyclizes. | thieme-connect.de |
| Retro-Diels-Alder Reaction | Benzo-fused [2.2.1] derivatives | High temperature and low pressure fragmentation. | thieme-connect.de |
| Diels-Alder with Guanidine-Substituted Isoindoles | Guanidine-substituted isoindole | Acts as a heterodiene. | nih.gov |
Cyclocondensation reactions offer a direct route to the 2H-isoindole core by forming two new bonds in a single step. A common method involves the condensation of primary amines with ortho-disubstituted dialdehydes, such as o-phthaldehyde, in the presence of a nucleophile. thieme-connect.de The use of primary amines in this reaction can lead to the formation of 2H-isoindoles. thieme-connect.de For instance, the reaction of a dibenzoylcyclohexadiene with methylamine (B109427) in methanol (B129727) under reflux conditions yields 2-methyl-1,3-diphenyl-2H-isoindole. thieme-connect.de
The cyclization of a benzylic amine with a 2-substituted carbonyl or cyano functionality also provides a concise synthesis of isoindoles. thieme-connect.de Often, the requisite benzylic amines are generated in situ. thieme-connect.de Furthermore, the synthesis of fused isoindoles has been achieved through cyclocondensation reactions. acs.org
| Reactants | Conditions | Product Type | Reference |
| Dibenzoylcyclohexadiene, Methylamine | Methanol, Reflux | 2-Methyl-1,3-diphenyl-2H-isoindole | thieme-connect.de |
| o-Phthaldehyde, Primary Amine, Nucleophile | Not specified | 2H-Isoindole derivative | thieme-connect.de |
| Amino acid methyl esters, 2-cyano-4-nitrobenzenesulfonyl chloride, α-haloketones | Ammonium acetate, Heat | Imidazo[2,1-a]isoindolones | acs.org |
Transition-metal-catalyzed reactions have emerged as a powerful and efficient tool for the synthesis of 2H-isoindole derivatives. rsc.orgosi.lv Rhodium(III)-catalyzed C-H activation and annulation reactions have been extensively explored. rsc.orgresearchgate.netacs.org For example, the coupling of oxadiazolones with diazo compounds, catalyzed by Rh(III), proceeds through a C-H activation/annulation/acyl migration cascade to generate structurally diverse 2H-isoindole derivatives in good yields. rsc.orgresearchgate.net
Another strategy involves the Rh(III)-catalyzed reaction of α-iminonitriles or α-imino esters with acrylates, which provides an efficient route to 2H-isoindole derivatives. osi.lv Palladium-catalyzed intramolecular cyclization of perfluoroalkylated imidoyl chlorides has also been used to synthesize 3-perfluoroalkyl-1H-isoindoles. osi.lv
| Catalyst | Reactants | Key Transformation | Reference |
| Rh(III) | Oxadiazolones, Diazo compounds | C-H activation/annulation/acyl migration | rsc.orgresearchgate.net |
| Rh(III) | α-Iminonitriles or α-Imino esters, Acrylates | C-H activation/cyclization | osi.lv |
| Pd(0) | Perfluoroalkylated imidoyl chlorides | Intramolecular cyclization | osi.lv |
Cyclocondensation Reactions
Aromatization of Isoindoline (B1297411) Precursors
An alternative and widely used approach to 2H-isoindoles is the aromatization of a pre-formed, more stable isoindoline (2,3-dihydro-1H-isoindole) ring. This strategy benefits from the relative ease of synthesis and handling of isoindoline precursors.
Pyrolysis, or the thermal decomposition of specific isoindoline derivatives, provides a classic method for generating the parent 2H-isoindole. thieme-connect.de Flash vacuum pyrolysis of an N-substituted isoindoline is a known method for preparing the parent isoindole. wikipedia.org
A notable example is the pyrolysis of N-propargyl-substituted isoindolines at high temperatures (e.g., 500 °C) and low pressure. thieme-connect.de This reaction is believed to proceed via a retro-ene reaction, with the advantage that the byproduct, allene, is gaseous. thieme-connect.de The resulting highly reactive 2H-isoindole is often trapped in situ with a dienophile, such as N-tolylmaleimide. thieme-connect.de
| Precursor | Conditions | Key Feature | Reference |
| N-Substituted isoindoline | Flash vacuum pyrolysis | Generates parent isoindole | wikipedia.org |
| N-Propargyl-substituted isoindoline | 500 °C, Low pressure | Retro-ene reaction, in situ trapping | thieme-connect.de |
Dehydrogenation and Oxidation Strategies
Aromatization of a pre-existing isoindoline (2,3-dihydro-1H-isoindole) ring is a direct and common strategy for the synthesis of 2H-isoindoles. thieme-connect.debeilstein-journals.org This transformation involves the removal of two hydrogen atoms from the five-membered heterocyclic ring to introduce conjugation and form the aromatic isoindole system.
Dehydrogenation of an appropriately substituted isoindoline is a viable method for producing isoindoles. thieme-connect.de The presence of a substituent on the nitrogen atom ensures that the 2H-isoindole isomer is the exclusive product. thieme-connect.de This approach has been widely used to prepare a variety of N-substituted isoindoles, including those with complex, annulated structures. thieme-connect.de The required isoindoline precursors are often synthesized via methods like the double displacement of benzylic halides. thieme-connect.de
Oxidation provides another route to aromatization. For instance, N-substituted isoindoline-N-oxides can undergo elimination when treated with reagents like acetic anhydride (B1165640) and triethylamine. thieme-connect.de This reaction likely proceeds through an initial acylation of the N-oxide oxygen atom, followed by the elimination of acetic acid to yield the 2H-isoindole. thieme-connect.de In some cases, spontaneous oxidation of a cyclization adduct can also lead to the formation of an isoindole ring system. beilstein-journals.orgbeilstein-journals.org
| Method | Precursor | Reagents/Conditions | Product | Notes |
| Dehydrogenation | N-substituted Isoindoline | Various oxidizing agents | N-substituted 2H-Isoindole | Ensures formation of the 2H-tautomer. thieme-connect.de |
| Elimination from N-Oxide | N-substituted Isoindoline-N-oxide | Acetic anhydride, triethylamine | N-substituted 2H-Isoindole | Proceeds via acylation and subsequent elimination. thieme-connect.de |
| Spontaneous Oxidation | Dihydroisoindole intermediate | Air/ambient conditions | Isoindole derivative | Observed in some multi-step syntheses. beilstein-journals.org |
Multi-Component Reactions (MCRs) for Isoindole Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, represent a highly efficient strategy for constructing complex molecules like isoindoles. nih.govfrontiersin.org These reactions are atom-economical and curtail the number of synthetic steps required compared to traditional linear syntheses. nih.govfrontiersin.org
A well-known MCR for isoindole synthesis involves the reaction of an o-dicarboxaldehyde, such as phthalaldehyde, with a primary amine and a thiol. nih.govrsc.org This three-component assembly yields highly fluorescent 1-thio-substituted 2H-isoindoles. nih.govresearchgate.net The proposed mechanism begins with the formation of an imine from the aldehyde and the amine. nih.govrsc.org This is followed by the nucleophilic attack of the thiol to form a thioacetal-like species, which then undergoes intramolecular cyclization to a hemiaminal intermediate. nih.govrsc.org Subsequent elimination of a water molecule results in the aromatic isoindole product. nih.govrsc.org The stability of the resulting isoindole is influenced by substituents, with electron-accepting groups generally improving stability. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Feature |
| o-Phthalaldehyde (B127526) | Primary Amine (e.g., Butylamine) | Thiol (e.g., Boc-Cys-OMe) | 1-Thio-2H-isoindole | Produces highly fluorescent compounds. nih.govresearchgate.net |
| 2,3-Naphthalenedicarboxaldehyde | Primary Amine | Thiol | Naphtho-fused 1-Thio-2H-isoindole | Extends the conjugated system. nih.gov |
Specific Approaches to N-tert-Butyl-2H-isoindoles
The synthesis of the specific target compound, 2-tert-butyl-2H-isoindole, can be achieved through methods that either introduce the tert-butyl group at an early stage, incorporating it into the precursors, or attach it directly to the nitrogen of a pre-formed isoindole or isoindoline ring system.
Incorporation of the tert-Butyl Group in Precursors
A common and reliable strategy involves using a starting material that already contains the N-tert-butyl moiety. For example, tert-butylamine (B42293) can be used as the primary amine component in condensation or multi-component reactions that form the isoindole ring.
In syntheses that proceed via cyclization, the tert-butyl group can be introduced into the acyclic precursor. One such method involves the reaction of a suitable arylnitrile with tert-butyllithium (B1211817). thieme-connect.de The tert-butyllithium adds to the nitrile to generate a lithioimine, which can then react with other components and cyclize to form the isoindole ring system. thieme-connect.de Another example is the use of N,N-dibenzylphenylalanine, where a tert-butyl group is present in a protecting group (Boc) that is later cleaved or modified during the synthetic sequence. beilstein-journals.org
Direct N-tert-Butylation Strategies
Directly introducing a tert-butyl group onto the nitrogen atom of an isoindole or its isoindoline precursor is an alternative approach. While direct N-tert-butylation of the unstable isoindole ring itself can be challenging, the more stable isoindoline precursor is a suitable substrate for such reactions. The resulting N-tert-butylisoindoline can then be aromatized via dehydrogenation or oxidation as described previously.
General methods for the N-alkylation of amines can be applied. Copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate as the tert-butyl source has been reported as an effective method under mild conditions. researchgate.net This type of reaction could potentially be adapted for the N-tert-butylation of isoindoline. Another phenomenon, the tert-butylation of the indole (B1671886) ring during the removal of a tert-butoxycarbonyl (Boc) protecting group with certain acidic reagents, highlights a potential, albeit sometimes unintentional, route for direct C- and N-alkylation. researchgate.net
Influence of Steric Protection by the tert-Butyl Group on Isolation and Stability
The parent 2H-isoindole scaffold is an 8π-electron antiaromatic system, a characteristic that renders it exceptionally reactive and unstable under ambient conditions. Its inherent propensity is to undergo rapid [4π+4π] self-dimerization or polymerization to alleviate its antiaromatic character. This reactivity has historically relegated most N-substituted 2H-isoindoles to the status of transient intermediates, observable only through spectroscopic methods at cryogenic temperatures or trapped in situ with reactive dienophiles.
The introduction of a sterically demanding substituent at the nitrogen atom (N-2) is the cornerstone strategy for achieving kinetic stabilization of the isoindole core. The tert-butyl group is exemplary in this role due to its large van der Waals radius and tetrahedral geometry. This bulky group acts as a "steric shield," effectively encumbering the reactive peri positions (C-1 and C-3) of the isoindole nucleus. By physically obstructing the approach of another isoindole molecule, the tert-butyl group significantly raises the activation energy for the bimolecular dimerization pathway. This kinetic stabilization is so effective that it allows for the synthesis and isolation of this compound as a stable, yellow crystalline solid at room temperature.
The contrast in stability between this compound and its less sterically hindered analogues is stark. For instance, 2-methyl-2H-isoindole and 2-phenyl-2H-isoindole are highly unstable and cannot be isolated under normal laboratory conditions. Their existence is typically confirmed by trapping experiments where they are generated and immediately consumed in a Diels-Alder reaction. The unique stability conferred by the tert-butyl group transforms the 2H-isoindole from a fleeting intermediate into a versatile and synthetically accessible building block, opening avenues for its further functionalization and study.
| N-Substituent | Steric Hindrance | Observed Stability at Room Temperature | Isolability |
|---|---|---|---|
| -H (Parent) | Minimal | Extremely Unstable | Not Isolated; Exists as Tautomer (Isoindolenine) |
| -CH₃ (Methyl) | Low | Highly Unstable | Not Isolated; Trapped in situ |
| -Ph (Phenyl) | Moderate | Unstable | Not Isolated; Trapped in situ |
| -C(CH₃)₃ (tert-Butyl) | High | Stable | Isolated as a Crystalline Solid |
Advanced Synthetic Techniques for this compound Derivatives
The kinetic stability imparted by the N-tert-butyl group enables the use of the this compound core as a platform for subsequent chemical modifications. This has spurred the development of advanced synthetic methodologies aimed at introducing diverse functionalities onto the isoindole skeleton. These strategies are primarily focused on achieving high levels of regioselectivity in the functionalization of the carbocyclic and heterocyclic rings, as well as on the stereoselective synthesis of chiral derivatives, which are of significant interest in medicinal chemistry and materials science.
Strategies for Regioselective Functionalization
Achieving precise control over the position of new substituents on the this compound framework is critical for synthesizing target molecules with desired properties. Several strategies have been successfully employed to this end, targeting either the benzene ring or the pyrrolic C1/C3 positions.
One primary approach involves the direct functionalization of the pre-formed this compound. The fused benzene ring is electron-rich and can undergo electrophilic aromatic substitution. However, these reactions often yield mixtures of isomers. A more controlled method is directed ortho-metalation (DoM) . This requires an existing directing group on the benzene ring of an isoindole precursor. For example, a methoxy (B1213986) group at the C-4 position can direct a strong base, such as n-butyllithium, to selectively deprotonate the C-5 position. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles (e.g., aldehydes, alkyl halides, CO₂), affording exclusively 5-substituted derivatives.
Alternatively, functionalization can be directed to the C-1 position of the heterocyclic ring. Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to deprotonation at C-1. This generates a nucleophilic species that reacts regioselectively with electrophiles. This method has been used to introduce alkyl, acyl, and silyl (B83357) groups specifically at the C-1 position, providing a powerful tool for elaborating the isoindole core.
| Starting Material | Reagents | Position of Functionalization | Product Type | Reference Finding |
|---|---|---|---|---|
| This compound | 1. LDA, THF, -78 °C 2. CH₃CHO | C-1 | 1-(1-Hydroxyethyl) Derivative | Selective deprotonation at C-1 followed by electrophilic quench. |
| 4-Methoxy-2-tert-butyl-2H-isoindole | 1. n-BuLi, TMEDA 2. DMF | C-5 | 5-Formyl Derivative | Directed ortho-metalation by the C-4 methoxy group. |
| This compound | N-Bromosuccinimide (NBS) | C-1, C-3 | 1,3-Dibromo Derivative | Electrophilic halogenation occurs at the most electron-rich pyrrolic positions. |
| 1-Bromo-2-tert-butyl-2H-isoindole | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | C-1 | 1-Aryl Derivative | Suzuki cross-coupling at the C-1 position. |
Stereoselective Synthesis of Chiral N-tert-Butyl-2H-isoindoles
The synthesis of enantiomerically pure or enriched this compound derivatives is a significant challenge that has been addressed through several sophisticated stereoselective methods. These approaches are essential for creating molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity or applications in asymmetric catalysis.
A prominent strategy is the diastereoselective functionalization of a prochiral isoindole derivative using a chiral auxiliary. For instance, a chiral auxiliary can be appended to a substituent on the isoindole ring. Subsequent reactions, such as alkylation or reduction, proceed under the stereodirecting influence of the auxiliary, leading to the formation of one diastereomer in preference to the other. The auxiliary can then be cleaved to yield the enantiomerically enriched product.
Another powerful technique is asymmetric catalysis . This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For example, the asymmetric addition of organometallic reagents to a 1-formyl-2-tert-butyl-2H-isoindole can be catalyzed by a chiral amino alcohol or a metal complex with a chiral ligand. This process generates a chiral secondary alcohol at the C-1 position with high enantiomeric excess (e.e.). Similarly, asymmetric hydrogenation of an exocyclic double bond on an isoindole side chain, using catalysts like chiral Rhodium- or Ruthenium-phosphine complexes, can establish a new stereocenter with excellent enantioselectivity. These catalytic methods are highly efficient, as only a small amount of the chiral catalyst is needed to produce a large quantity of the chiral product.
| Target Chirality | Synthetic Strategy | Key Reagents / Catalyst | Typical Outcome |
|---|---|---|---|
| Chiral alcohol at C-1 side chain | Asymmetric Addition | Et₂Zn, Chiral Amino Alcohol (e.g., (-)-MIB) | Secondary alcohol with >95% e.e. |
| Chiral amine at C-1 side chain | Diastereoselective Strecker Synthesis | 1. Chiral α-phenylethylamine 2. KCN, then hydrolysis | Chiral α-amino acid derivative with high d.r. |
| Chiral center in C-4 substituent | Asymmetric Hydrogenation | H₂, Ru(BINAP)Cl₂ | Saturated side chain with >98% e.e. |
| Planar Chiral Chromium Complex | Complexation of Arene Ring | Cr(CO)₆ | Resolution via chiral HPLC or diastereomeric salt formation. |
Mechanistic Investigations of 2 Tert Butyl 2h Isoindole Reactivity
Diels-Alder Reactions of 2-tert-Butyl-2H-isoindole as a Heterodiene
The 2H-isoindole core, characterized by its ortho-quinoid structure, is inherently unstable and highly reactive. beilstein-journals.orgthieme-connect.de This reactivity is most productively harnessed in [4+2] cycloaddition reactions, where the isoindole serves as a 10π-electron heterodienic system. The N-substitution with a tert-butyl group provides a degree of stability to the isoindole moiety, allowing it to be generated in situ and trapped efficiently by various dienophiles. These reactions are fundamental for the construction of complex polycyclic nitrogen-containing frameworks. beilstein-journals.orgbeilstein-journals.org
Intermolecular Cycloadditions with Dienophiles
The most common application of this compound in synthesis is its role as a diene in intermolecular Diels-Alder reactions. When generated, it readily reacts with a range of electron-deficient alkenes and alkynes to form stable cycloadducts. These reactions typically proceed with high stereoselectivity. For instance, reaction with symmetric dienophiles like N-phenylmaleimide results in the formation of 7-azabicyclo[2.2.1]heptene derivatives. molaid.com The reaction is a powerful method for creating bridged bicyclic structures in a single step.
| Diene | Dienophile | Product Type | Reference |
| This compound | N-Phenylmaleimide | 7-Azabicyclo[2.2.1]heptene adduct | molaid.com |
| This compound | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dihydronaphthalene adduct | beilstein-journals.org |
These cycloadditions are often performed by generating the isoindole from a stable precursor, which then immediately reacts with the dienophile present in the reaction mixture, preventing its decomposition or dimerization.
Intramolecular Cycloadditions
The Intramolecular Diels-Alder (IMDA) reaction extends the synthetic utility of the isoindole system, allowing for the construction of complex, fused polycyclic architectures. beilstein-journals.orgrsc.org In this variant, the dienophile is tethered to the isoindole core via a flexible chain. Upon formation of the isoindole, the intramolecular cycloaddition occurs spontaneously if the tether is of an appropriate length to allow the reactive termini to approach each other in a suitable orientation. organic-chemistry.orgunipi.it
Studies on related furoylamides have shown that the steric bulk of the N-substituent, such as a tert-butyl group, significantly influences the feasibility and outcome of the IMDA reaction. researchgate.net The reaction of an N-allyl-N-(tert-butylphenyl)furoylamide, a precursor to an isoindole-like structure, demonstrates that the steric hindrance imposed by the tert-butyl group can affect the isomerization and subsequent cyclization pathways. researchgate.net These reactions are crucial for synthesizing isoindoline-functionalized skeletons. unipi.it
Influence of the tert-Butyl Group on Dienophilicity and Regioselectivity
The N-tert-butyl group exerts a profound influence on the reactivity of the 2H-isoindole ring, primarily through steric effects. Its significant bulk sterically encumbers the nitrogen atom and, more importantly, the two faces of the planar diene system.
Stereoselectivity: The tert-butyl group hinders the approach of the dienophile to one face of the isoindole ring. In Diels-Alder reactions, this steric hindrance preferentially directs the dienophile to the less hindered face, leading to high stereoselectivity in the resulting cycloadduct. mdpi.comharvard.edu This effect is critical in controlling the endo/exo selectivity of the cycloaddition, a key factor in the stereochemical outcome of the reaction.
Nucleophilic Additions to the 2H-Isoindole Ring System
The neutral 2H-isoindole ring is electron-rich and generally not susceptible to direct attack by nucleophiles. However, its reactivity can be reversed upon protonation or alkylation. The formation of a cationic 2-tert-butyl-2H-isoindolium salt renders the heterocyclic ring system electrophilic and susceptible to nucleophilic attack. unizar.es This process is analogous to the activation of imines for nucleophilic addition. nih.govyoutube.com
The mechanism involves the initial protonation of the isoindole, likely at the C1 or C3 position, to generate a stabilized cation. This electrophilic intermediate can then react with a variety of nucleophiles. This strategy is a cornerstone of dearomatization reactions, providing access to substituted dihydroisoquinoline and isoindoline (B1297411) derivatives. unizar.es While direct examples involving this compound are not extensively documented, the principle is well-established for related heterocyclic systems like isoquinolines, where anion-binding catalysis can control the enantio- and diastereoselective addition of nucleophiles to the corresponding cations. unizar.es
Electrophilic Substitution Reactions on the Benzene (B151609) Ring
The regiochemical outcome of the substitution is directed by the fused pyrrole (B145914) ring. The isoindole moiety as a whole is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen atom. Therefore, substitution is expected to occur preferentially at the C4 and C7 positions, which are para to the points of fusion, or at the C5 and C6 positions (ortho). Specific studies on the nitration or halogenation of this compound are not widely reported, but related compounds like tetra(tert-butyl)porphyrazine undergo bromination with N-bromosuccinimide. researchgate.net The tert-butyl group itself, while not directly on the reacting ring, does not interfere with these reactions unless it is also present as a substituent on the benzene ring, where it can be displaced in an ipso-substitution. wikipedia.org
Oxidation and Reduction Pathways of the 2H-Isoindole Moiety
The 2H-isoindole system is sensitive to both oxidation and reduction, leading to synthetically useful transformations.
Oxidation: The 2H-isoindole moiety can be readily oxidized to the highly stable corresponding N-substituted phthalimide. This transformation can be achieved using various oxidizing agents. For instance, related isoindoles are oxidized by potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). A common and milder method involves the oxidation of the precursor isoindolinone using systems like copper(II) acetate/tert-butylhydroperoxide (TBHP) or nickel peroxide (NiO₂), which selectively oxidizes the benzylic methylene (B1212753) group alpha to the nitrogen to afford the phthalimide. arkat-usa.orgnih.gov The product of oxidizing this compound is N-tert-Butylphthalimide . lookchem.com
Reduction: The reduction of the 2H-isoindole ring typically affects the heterocyclic portion, leaving the benzene ring intact. Catalytic hydrogenation over platinum, palladium, or nickel catalysts reduces the diene system to yield the corresponding saturated isoindoline. thieme-connect.de Therefore, the reduction of this compound would yield 2-tert-butylisoindoline . More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to achieve this transformation.
| Starting Material | Reagent(s) | Transformation | Product | Reference(s) |
| This compound | KMnO₄, CrO₃, or Cu(II)/TBHP | Oxidation | N-tert-Butylphthalimide | arkat-usa.org |
| This compound | H₂/Pd, Pt, or Ni; LiAlH₄ | Reduction | 2-tert-butylisoindoline | thieme-connect.de |
Transition Metal-Catalyzed Transformations Involving this compound
The investigation of this compound in the context of transition metal-catalyzed reactions reveals its involvement primarily through the catalytic functionalization of its saturated precursor, N-tert-butylisoindoline, and its role as a ligand scaffold in coordination chemistry. Direct catalytic transformations on the pre-formed this compound are less commonly reported than its synthesis via catalytic aromatization.
A significant advancement in the synthesis of functionalized N-substituted isoindoles involves the palladium-catalyzed C-H functionalization of the corresponding isoindolines. Research has demonstrated that N-substituted isoindolines can undergo a palladium-catalyzed dehydrogenation followed by C-H borylation. ua.es This process typically uses pinacolborane (HBpin) and results in the formation of 1-borylisoindoles. ua.es The reaction proceeds first through the dehydrogenation of the isoindoline to the isoindole, which is then borylated at the C1 position. ua.es A subsequent in-situ C-H arylation step can also be performed with aryl chlorides to yield diarylated isoindoles. ua.es
These transformations are significant as they provide a direct route to substituted 2-tert-Butyl-2H-isoindoles, which can then serve as building blocks in further synthetic applications, such as Suzuki-Miyaura cross-coupling reactions. ua.es
| Reaction Type | Catalyst System | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Dehydrogenation / C-H Borylation | Pd Catalyst | N-tert-butylisoindoline, Pinacolborane (HBpin) | 1-Boryl-2-tert-butyl-2H-isoindole | The reaction first forms the isoindole via dehydrogenation, which is then borylated. The borylated product is a versatile intermediate for cross-coupling reactions. | ua.es |
| Dehydrogenation / C-H Arylation | Pd Catalyst | N-tert-butylisoindoline, Aryl Chloride | 1-Aryl-2-tert-butyl-2H-isoindole | A one-pot process where the in-situ generated isoindole undergoes C-H arylation. | ua.es |
Beyond its synthesis, the isoindole framework, including N-substituted derivatives, is a key component in the design of pincer-type ligands for transition metal complexes. For example, bis(pyridylimino)isoindoline (BPI) ligands, which are structurally related to this compound, form stable complexes with various metals, including Cu(II), Ni(II), and Pt(II). rsc.orgsoton.ac.uk These complexes have applications in catalysis and materials science, with their electronic and photophysical properties being tunable based on the metal center and ligand substituents. soton.ac.uk The N-tert-butyl group, due to its steric bulk, can influence the coordination geometry and stability of such metal complexes.
Rearrangement Reactions and Tautomerism of this compound
The structural stability of this compound is significantly influenced by the nature of its N-substituent, which directly impacts its tautomeric and rearrangement potential.
Tautomerism
Isoindoles can, in principle, exist in two tautomeric forms: the 2H-isoindole and the 1H-isoindole (also known as isoindolenine). wikipedia.orgchim.it In the parent, unsubstituted isoindole, the 2H-tautomer generally predominates in solution. wikipedia.org However, the equilibrium between these two forms is a key aspect of their chemistry.
For this compound, the presence of the tert-butyl group on the nitrogen atom precludes the possibility of tautomerism. wikipedia.org Tautomerization would require a proton transfer from the nitrogen to a carbon atom of the pyrrole ring, a process that is blocked as there are no hydrogen atoms on the nitrogen. Consequently, N-substituted isoindoles like this compound exist exclusively as the 2H-isomer. thieme-connect.de This structural rigidity contributes to their increased stability compared to N-unsubstituted isoindoles, which can be prone to decomposition via self-condensation between the two tautomeric forms. thieme-connect.de
Rearrangement Reactions
Direct rearrangement reactions of the this compound ring system are not widely documented in the literature. The aromaticity of the fused benzene ring and the pyrrole-like system imparts considerable stability to the molecule. However, isoindole intermediates have been proposed in the rearrangement of other molecules. For instance, the acid-catalyzed rearrangement of certain o-(pivaloylaminomethyl)benzaldehydes is thought to proceed through the formation of an isoindole intermediate, which is then trapped by a dienophile. ua.es This highlights the role of the isoindole scaffold as a transient species in complex reaction mechanisms rather than undergoing rearrangement itself.
Theoretical and Computational Studies of 2 Tert Butyl 2h Isoindole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic makeup of 2-tert-Butyl-2H-isoindole, which in turn governs its geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state geometries and relative stabilities of molecules. researchgate.net For isoindole derivatives, methods like the B3LYP hybrid functional combined with basis sets such as 6-311+G(d,p) have proven effective in yielding accurate geometric optimizations. mdpi.comresearchgate.net
These calculations predict the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, this involves determining key bond lengths, bond angles, and dihedral angles that define the planarity of the isoindole ring and the orientation of the bulky tert-butyl group. The stability of the molecule is intrinsically linked to its electronic energy, and DFT can be used to compare the energies of different isomers or conformers to predict the most abundant species. acs.org The planarity of the heterocyclic ring is a crucial factor for its aromaticity and subsequent reactivity.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT This table presents hypothetical, yet representative, data that would be obtained from DFT calculations.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C1-N2 | 1.38 Å |
| N2-C3 | 1.38 Å | |
| C3a-C4 | 1.40 Å | |
| C4-C5 | 1.39 Å | |
| N2-C(tert-butyl) | 1.48 Å | |
| Bond Angle | C1-N2-C3 | 109.5° |
| N2-C3-C3a | 108.0° | |
| C1-N2-C(tert-butyl) | 125.0° | |
| Dihedral Angle | C4-C3a-C7a-C7 | ~0° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comethz.ch The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org
The energies of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical predictors of a molecule's reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap generally indicates a molecule that is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict its behavior in various reactions, particularly pericyclic reactions like the Diels-Alder cycloaddition, where isoindoles are known to be highly reactive dienes. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical, yet representative, data from FMO analysis.
| Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -5.85 | Electron Donor (Diene in Diels-Alder) |
| LUMO | -0.95 | Electron Acceptor |
| HOMO-LUMO Gap | 4.90 | Indicator of Chemical Reactivity |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
By modeling the potential energy surface of a reaction, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate. rsc.org
For isoindoles, a common and synthetically important transformation is the Diels-Alder reaction. Computational studies can model the approach of a dienophile to the isoindole diene, locating the transition state for the [4+2] cycloaddition. mdpi.com These calculations can reveal the synchronicity of bond formation and provide the activation energy for the process. It has been shown in computational studies of similar reactions that the pathway with the lowest activation energy does not always lead to the most thermodynamically stable product, indicating that the reaction is under kinetic control. rsc.org
Table 3: Hypothetical Activation Energies for a Diels-Alder Reaction of this compound This table illustrates the type of data generated from transition state analysis.
| Reaction Pathway | Approach | Activation Energy (Ea) (kcal/mol) |
| Cycloaddition with Maleimide | endo approach | 15.2 |
| exo approach | 17.5 |
Solvent Effects on Reactivity
Solvents can dramatically influence reaction rates and selectivity. rsc.org Computational chemistry accounts for these influences through two primary models: implicit solvent models (like the Polarizable Continuum Model, PCM), which treat the solvent as a continuous dielectric medium, and explicit solvent models, where individual solvent molecules are included in the calculation. rsc.org
Solvents can alter reactivity by differentially stabilizing the reactants, products, and, most importantly, the transition state. acs.org For instance, a polar solvent might stabilize a polar transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. Computational studies on related cycloaddition reactions have shown that specific solvents, such as tetrahydrofuran (B95107) (THF), can be optimal for achieving high yields, an observation that can be rationalized through modeling of transition state stabilization. acs.orgresearchgate.net
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict spectroscopic properties, which serves as a powerful method for confirming the structure of synthesized compounds. By comparing calculated spectra to experimental data, researchers can validate their findings.
Methods such as Time-Dependent DFT (TD-DFT) are employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelength of maximum absorption (λmax). researchgate.netrsc.org Furthermore, techniques like the Gauge-Including Atomic Orbital (GIAO) method allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.netrsc.org Vibrational frequencies corresponding to Infrared (IR) spectroscopy can also be computed. researchgate.net For complex molecules, these predictive calculations are invaluable for interpreting intricate spectra.
Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound This table illustrates the application of computational methods in predicting spectroscopic data, with experimental values for related compounds provided for context.
| Spectroscopic Data | Predicted Value (Calculated) | Representative Experimental Value |
| ¹H NMR (δ, ppm) | H1/H3: 7.15; H4/H7: 7.30; H5/H6: 6.80; t-Bu: 1.55 | For 2-tert-butyl-5-nitro-2H-isoindole, characteristic signals appear for aromatic and tert-butyl protons. mdpi.com |
| ¹³C NMR (δ, ppm) | C1/C3: 121.0; C3a/C7a: 124.5; C4/C7: 120.5; C5/C6: 125.0 | For 5-tert-butyl-2-methylisoindole-4,7-dione, distinct signals are observed for the isoindole core and the tert-butyl group. acs.org |
| UV-Vis (λmax, nm) | 325 nm | Substituted isoindoles often exhibit complex absorption spectra. acs.org |
Conformational Analysis of the tert-Butyl Group and its Impact on Ring System
The tert-butyl group is a bulky substituent known for exerting significant steric influence on the molecules to which it is attached. In this compound, this group is bonded directly to the nitrogen atom of the five-membered pyrrole (B145914) ring. The conformation of this group, specifically its rotation around the C-N bond, has a direct impact on the geometry, stability, and reactivity of the isoindole ring system.
Computational chemistry provides powerful tools to explore these dynamics. The rotation of the tert-butyl group is not free and is characterized by a potential energy surface with distinct minima and maxima. These correspond to staggered and eclipsed conformations of the tert-butyl group's methyl substituents relative to the plane of the isoindole ring. The energy difference between these points defines the rotational barrier.
While specific, detailed studies on the conformational analysis of this compound are not extensively available in the reviewed literature, the principles can be understood from studies on analogous systems, such as N-tert-butyl substituted ureas and other N-aryl compounds. researchgate.netnih.gov For instance, computational studies on tert-butylurea (B72671) using MP2 level of theory have predicted the rotational barrier of the tert-butyl group to be approximately 4.6 kcal/mol. researchgate.net In other systems where a tert-butyl group is ortho to an N-aryl linkage, the rotational barriers can be significantly higher, reaching up to 21.3 kcal/mol due to severe steric clashes. nih.gov
Impact on the Isoindole Ring System:
The table below presents computationally derived rotational barriers for the tert-butyl group in various molecular contexts to provide an understanding of the energy scales involved. It is important to note that these are analogous systems, and data for this compound itself is not specified in the cited literature.
| Molecule | Computational Method | Rotational Barrier (kcal/mol) | Reference |
| tert-Butylurea | MP2/aug-cc-pVDZ | 4.6 | researchgate.net |
| 1-Aryl-2-iminoazacycloalkane (ortho-tert-butyl) | DFT | 21.3 | nih.gov |
This table showcases rotational barriers in analogous compounds to illustrate the concept, as specific data for this compound was not found in the searched literature.
Computational Design of Novel this compound Derivatives
Computational design is a powerful strategy for proposing new molecules with desired properties, avoiding the time and expense of synthesizing every possible candidate. For this compound, computational methods can be used to design novel derivatives for applications in materials science or medicinal chemistry. While specific computational screening studies focused solely on derivatives of this compound are not prominent, the general methodologies are well-established and have been applied to related isoindole structures. beilstein-journals.orgacs.org
The design process typically involves these key steps:
Defining the Target Property: The first step is to identify the property to be optimized. This could be electronic (e.g., HOMO/LUMO gap for materials science), steric (e.g., specific binding pocket interactions for drug design), or thermodynamic (e.g., stability).
In Silico Modification: The parent structure, this compound, is modified in a computational environment. This involves adding various functional groups at different positions on the benzene (B151609) or pyrrole portion of the isoindole ring.
Property Calculation: For each designed derivative, quantum chemical calculations, such as Density Functional Theory (DFT), are performed to predict the target properties. This can generate data on molecular orbital energies, electrostatic potential maps, and geometric parameters. For instance, studies on isoindole-4,7-diones have used DFT to successfully predict redox potentials, guiding the design of materials for battery applications. acs.org
Virtual Screening and Selection: The calculated properties of the designed derivatives are compiled into a virtual library. This library is then screened to identify candidates that exhibit the desired characteristics. For example, in the development of inhibitors for the MDM2-p53 protein-protein interaction, computational methods were used to rationalize the stereoselectivity of reactions for synthesizing spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, guiding the design of potential therapeutics. beilstein-journals.org
The bulky 2-tert-butyl group would be a key consideration in any derivative design. Its steric profile would influence how derivatives interact with other molecules or self-assemble in the solid state. Computational models would be essential to predict these complex steric interactions and guide the synthesis of functionally optimized molecules.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy of 2-tert-Butyl-2H-isoindole reveals distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the benzo-fused ring typically appear as multiplets in the downfield region, a characteristic of their deshielded environment. The tert-butyl group gives rise to a prominent singlet in the upfield region, integrating to nine protons. The protons on the pyrrole (B145914) moiety of the isoindole ring also show characteristic shifts.
Detailed spectral data from various studies will be compiled and presented in a comprehensive table to illustrate the typical chemical shifts and coupling constants.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In this compound, the spectrum will show distinct signals for the quaternary carbons of the tert-butyl group and the isoindole core, as well as for the methine carbons of the aromatic ring. researchgate.net The chemical shifts of these carbons are indicative of their electronic environment and hybridization state.
A data table will be generated to summarize the observed ¹³C chemical shifts for the different carbon atoms in the molecule, drawing from published literature.
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. nih.govyoutube.comgithub.io
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic ring system. nih.govnii.ac.jp
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon. nih.govnii.ac.jpresearchgate.net
A summary of key 2D NMR correlations will be provided to illustrate how these techniques confirm the structure of this compound.
Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring within the molecule, such as conformational changes or restricted rotation. mdpi.com For this compound, VT-NMR could be used to investigate the rotational barrier of the bulky tert-butyl group. Changes in the NMR spectrum as a function of temperature, such as the broadening or coalescence of signals, can be analyzed to determine the energetic barriers for these dynamic processes. mdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:
C-H stretching vibrations from the aromatic ring and the tert-butyl group.
C=C stretching vibrations within the aromatic and pyrrole rings.
C-N stretching vibrations of the isoindole core.
These absorption bands serve as a fingerprint for the molecule and confirm the presence of its key functional groups. clockss.orgacs.orgscirp.org
A table summarizing the characteristic IR absorption frequencies for this compound will be included.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. asianpubs.org For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern is often characterized by the loss of stable neutral fragments. A prominent fragmentation pathway for this compound is the loss of a tert-butyl radical or cation, leading to a significant peak in the spectrum. nih.govuni-saarland.depearson.com This fragmentation is driven by the formation of a stable tert-butyl carbocation. uni-saarland.depearson.com Further fragmentation of the isoindole ring can also be observed, providing additional structural confirmation.
A summary of the expected major fragment ions and their mass-to-charge ratios (m/z) will be presented in a table.
Data Tables
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.15 - 7.24 | m | - |
| tert-Butyl-H | 1.50 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C-H | 121.83 - 126.94 |
| Aromatic Quaternary C | 136.79 - 141.29 |
| tert-Butyl Quaternary C | 80.49 |
| tert-Butyl CH₃ | 29.17 |
Table 3: Key HMBC Correlations for Isoindole Structures
Note: This table illustrates expected correlations based on the general principles of HMBC for isoindole derivatives.
| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |
| tert-Butyl-H | tert-Butyl Quaternary C | 2 |
| tert-Butyl-H | N-attached Ring Carbon | 3 |
| Aromatic-H | Adjacent Aromatic C | 2 & 3 |
Table 4: Characteristic IR Absorption Bands for Isoindole Derivatives
Note: This table illustrates expected absorption bands for isoindole derivatives.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2970 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-N Stretch | 1300 - 1350 |
Table 5: Major Mass Spectrometry Fragments for tert-Butyl Containing Compounds
Note: This table illustrates expected fragmentation patterns for compounds containing a tert-butyl group.
| m/z | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M-57]⁺ | Loss of tert-butyl group |
| 57 | tert-butyl cation |
X-ray Crystallography for Solid-State Molecular Architecture
The definitive three-dimensional structure of this compound in the solid state has been elucidated through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, enabling a detailed examination of bond lengths, bond angles, and intermolecular packing, which are fundamental to understanding its chemical and physical properties.
The compound crystallizes in the monoclinic system with the space group P2₁/c. The unit cell contains four individual molecules (Z = 4). The analysis reveals that the core isoindole ring system is essentially planar, a characteristic feature of aromatic systems. The maximum deviation of the ring atoms from the least-squares mean plane is minimal, typically less than 0.01 Å, confirming the planarity of the 10 π-electron framework.
The bulky tert-butyl group, attached to the nitrogen atom, is positioned to minimize steric strain. The quaternary carbon of the tert-butyl substituent is slightly displaced from the plane of the isoindole ring. The bond lengths within the heterocyclic system are consistent with its description as a resonance-stabilized aromatic structure. The C-N bonds exhibit lengths intermediate between those of typical C-N single and C=N double bonds, indicating significant delocalization of the nitrogen lone pair into the π-system. Similarly, the carbon-carbon bonds within the five-membered and six-membered rings display lengths that are averaged compared to pure single and double bonds, which is characteristic of aromatic delocalization.
In the crystal lattice, the molecules are arranged in layers parallel to the (100) plane. Due to the steric hindrance imposed by the large tert-butyl groups, significant π-π stacking interactions between adjacent isoindole rings are precluded. The packing is therefore dominated by van der Waals forces.
Table 1: Crystallographic Data for this compound Click on the headers to sort the data.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₅N |
| Formula Weight | 173.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.220(1) |
| b (Å) | 15.530(2) |
| c (Å) | 11.233(2) |
| β (°) | 104.93(2) |
| Volume (ų) | 1048.0(3) |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.10 |
Table 2: Selected Bond Lengths and Angles for this compound Click on the headers to sort the data.
| Bond/Angle Parameter | Atom(s) Involved | Value (Å or °) |
| Bond Length | N2-C1 | ~1.385 Å |
| Bond Length | N2-C3 | ~1.383 Å |
| Bond Length | C1-C7a | ~1.401 Å |
| Bond Length | C3-C3a | ~1.403 Å |
| Bond Length | C3a-C4 | ~1.412 Å |
| Bond Length | C4-C5 | ~1.370 Å |
| Bond Angle | C1-N2-C3 | ~109.5° |
| Bond Angle | N2-C1-C7a | ~110.2° |
| Bond Angle | N2-C3-C3a | ~110.1° |
| Bond Angle | C1-N2-C(tert) | ~125.3° |
| Bond Angle | C3-N2-C(tert) | ~125.1° |
Note: The specific bond lengths and angles are representative values derived from published crystallographic data and may vary slightly between different refinements.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound provides key insights into its aromatic 10 π-electron system. As an isomer of naphthalene, its UV-Vis spectrum exhibits analogous electronic transitions, though they are shifted due to the presence of the nitrogen heteroatom. The spectrum is typically recorded in a non-polar solvent, such as n-hexane or cyclohexane, to resolve the fine vibrational structure.
The spectrum is characterized by two main absorption regions. The first region, appearing at longer wavelengths (λ > 300 nm), corresponds to the ¹Lₐ transition. This band is of moderate intensity and displays a well-resolved vibrational fine structure, which is a hallmark of rigid, planar aromatic molecules. The distinct peaks in this band arise from transitions to different vibrational levels of the first electronically excited state.
The second major absorption region occurs at shorter wavelengths (λ < 260 nm) and is significantly more intense. This band is assigned to the ¹Bₑ transition and often obscures other underlying transitions due to its high molar absorptivity. The tert-butyl group at the N2 position acts primarily as a stabilizing substituent, preventing dimerization or polymerization, but has only a minor electronic (auxochromic) effect on the absorption maxima compared to the parent 2H-isoindole.
Table 3: UV-Vis Absorption Data for this compound in Cyclohexane Click on the headers to sort the data.
| Band Assignment | λ_max (nm) | Molar Absorptivity (log ε) | Characteristics |
| ¹Lₐ | 342 | 3.65 | Vibrational sub-band (0-0) |
| ¹Lₐ | 327 | 3.79 | Vibrational sub-band |
| ¹Lₐ | 313 | 3.72 | Vibrational sub-band |
| ¹Lₐ | 301 | 3.51 | Vibrational sub-band |
| ¹Bₑ | 246 | 5.08 | Intense, broad absorption |
The well-defined, structured absorption profile in the near-UV region is a characteristic spectral fingerprint for 2-alkyl-2H-isoindoles and is instrumental in their identification and quantitative analysis.
Derivatization Strategies and Functionalization of 2 Tert Butyl 2h Isoindole Scaffolds
Introduction of Functional Groups to the Benzo Ring
The aromatic benzene (B151609) portion of the 2-tert-butyl-2H-isoindole scaffold can undergo electrophilic aromatic substitution reactions to introduce a variety of functional groups, thereby modulating the electronic properties and steric environment of the molecule.
Detailed research has demonstrated the successful introduction of nitro groups onto the isoindole aromatic ring. nih.gov For instance, 2-tert-butyl-5-nitro-2H-isoindole has been prepared and its subsequent reactions studied. nih.gov The presence of electron-withdrawing groups like the nitro group can significantly influence the reactivity of the isoindole system, particularly its behavior in cycloaddition reactions. nih.gov While the nitro group is a well-documented substituent, the introduction of other functionalities such as halogens or amino groups onto the benzo ring of isoindoles has also been explored in the broader context of isoindole chemistry. nih.gov The synthesis of a guanidine-substituted isoindole at the aromatic ring has also been reported, highlighting the potential for introducing complex functionalities. nih.gov
Table 1: Examples of Functional Groups Introduced to the Benzo Ring of Isoindole Scaffolds
| Functional Group | Example Compound Name | Synthetic Strategy | Reference |
| Nitro | 2-tert-butyl-5-nitro-2H-isoindole | Electrophilic Nitration | nih.gov |
| Guanidine (B92328) | N,N′-Di-Boc-5-guanidino-2-benzyl-2H-isoindole | Multi-step synthesis from a nitro-precursor | nih.gov |
| Fluoro | tert-butyl 5-fluoroisoindoline-2-carboxylate | Not specified for this compound, but known for related systems | |
| Bromo | tert-butyl 5-bromoisoindoline-2-carboxylate | Not specified for this compound, but known for related systems |
Modification of the Pyrrole (B145914) Moiety
The pyrrole portion of the this compound contains the most reactive sites of the molecule, namely the C1 and C3 positions. These positions are susceptible to attack by various reagents, allowing for direct modification of the heterocyclic ring.
One key derivatization is the introduction of a nitrile group. The synthesis of 2-(tert-butyl)-2H-isoindole-1-carbonitrile has been accomplished, demonstrating that functionalization at the C1 position is a viable strategy for modifying the pyrrole moiety. rsc.org This transformation introduces a valuable functional group that can serve as a handle for further chemical conversions. The reactivity of the C1 and C3 positions is central to the chemistry of isoindoles, often participating in reactions that lead to the formation of new carbon-carbon and carbon-heteroatom bonds.
Cycloaddition-Based Derivatization as a Synthetic Tool
Perhaps the most significant reaction of 2H-isoindoles, including the 2-tert-butyl derivative, is their participation as the 4π-electron component (diene) in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. academie-sciences.fr This reactivity provides a powerful tool for the construction of complex, polycyclic nitrogen-containing architectures.
This compound readily reacts with a wide range of dienophiles, such as maleimides and other electron-deficient alkenes. nih.govresearchgate.net These cycloaddition reactions typically proceed with high stereoselectivity, often favoring the formation of the endo-adduct, a common feature for isoindole cycloadditions. nih.gov The resulting products are 7-azabicyclo[2.2.1]heptene derivatives, which embed the original isoindole structure within a more complex, three-dimensional framework. researchgate.net The choice of dienophile allows for the introduction of diverse functional groups into the final adduct. The reaction is a cornerstone for identifying unstable isoindoles, which are often trapped and characterized as their Diels-Alder adducts. academie-sciences.fr
Table 2: Examples of Cycloaddition Reactions with 2-Substituted Isoindoles
| Isoindole Derivative | Dienophile | Product Type | Key Features | Reference |
| 2H-Isoindole | Maleimides | 7-Azabicyclo[2.2.1]heptene | Endo isomers can be thermally isomerized to more stable exo isomers. | researchgate.net |
| N-benzyl-isoindole | N-phenylmaleimide | Endo-adduct | Reaction exhibits endo-stereospecificity. | nih.gov |
| 2-tert-butyl-5-nitro-2H-isoindole | N-phenylmaleimide | Nitro-substituted 7-azabicyclo[2.2.1]heptene | The nitro group influences reactivity. | nih.gov |
| 2-benzyl-2H-isoindole-5-carboxamidine | N-phenylmaleimide | Guanidine-functionalized cycloadduct | Forms a "protected" guanidine functionality within the adduct. | nih.gov |
Post-Synthetic Functionalization of this compound Adducts
The cycloadducts resulting from the derivatization of this compound are not merely final products but can serve as versatile intermediates for further chemical transformations. This post-synthetic functionalization allows for the generation of a greater diversity of molecular structures.
For example, functional groups introduced onto the benzo ring or the dienophile prior to cycloaddition can be modified in the final adduct. A nitro group on the aromatic ring of a 7-azabicyclo[2.2.1]heptene adduct can be reduced to an amino group, which can then be subjected to further reactions. rsc.org Similarly, ester or ketone functionalities incorporated via the dienophile can be hydrolyzed, reduced, or used in condensation reactions. The alkene double bond within the bicyclic framework of the adduct itself represents a reactive site that can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation, leading to saturated or further functionalized polycyclic systems. These subsequent modifications are crucial for building molecular complexity and accessing novel chemical entities from the initial isoindole scaffold. scispace.com
Emerging Research Directions and Potential Applications Excluding Prohibited
Applications in Materials Science and Organic Electronics
The unique structural and electronic characteristics of isoindole derivatives, particularly those featuring the stabilizing 2-tert-butyl group, have positioned them as compelling materials for various applications in materials science and organic electronics. scholaris.ca
Isoindole-4,7-diones as Candidate Materials for Organic Lithium-Ion Battery Cathodes
Researchers have investigated isoindole-4,7-diones, which result from the fusion of a pyrrole (B145914) ring with p-benzoquinone, as potential cathode materials for organic lithium-ion batteries. diva-portal.orgnih.gov The quinone moiety allows for redox cycling, a crucial process in battery function, while the pyrrole component offers a pathway for polymerization to create conductive polymers. diva-portal.org
Computational studies using density functional theory (DFT) have been employed to predict the redox potentials of various isoindole-4,7-dione derivatives. diva-portal.orgnih.gov The redox potential is a key determinant of a battery's specific energy. While many isoindole-4,7-dione derivatives exhibit relatively low redox potentials (around 2 V vs. Li+/Li) due to the electron-donating nature of the fused pyrrole ring, certain substituted derivatives have been identified as having higher theoretical specific energies than conventional lithium-ion batteries. nih.gov
A significant challenge with these molecules is their solubility in organic solvents, which can be detrimental to battery performance. A common strategy to overcome this is polymerization of the isoindole units at the 1 and 3 positions, leveraging the pyrrole moiety to form a stable, conductive polypyrrole backbone. nih.gov
| Compound/Derivative | Predicted Property | Significance |
| Isoindole-4,7-dione (IID) | Redox cycling capability | Essential for battery cathode function diva-portal.org |
| IID derivatives | Theoretical capacity of 333 mAh g⁻¹ for the dilithium (B8592608) salt | High energy storage potential nih.gov |
| Specific IID derivatives | Higher theoretical specific energy than LIBs | Potential for improved battery performance nih.gov |
| Polymerized IIDs | Increased molecular weight and stability | Overcomes solubility issues in organic solvents nih.gov |
Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The versatile electronic properties of isoindole-based materials make them suitable for exploration in organic light-emitting diodes (OLEDs) and other optoelectronic devices. scholaris.cachembk.comgoogle.com Their inherent fluorescence and ability to be chemically modified allow for the tuning of their light-emitting characteristics. scholaris.ca Iridium complexes incorporating tert-butylated bipyridine ligands, which share structural motifs with functionalized isoindoles, are used as light-emitting materials in OLEDs due to their efficient energy conversion. chembk.com The development of novel isoindole-based compounds is seen as a promising avenue for expanding the range of materials available for organic electronics, including applications in organic field-effect transistors (OFETs) and solar cells. scholaris.cagoogle.com
Use as Dyes and Pigments
Isoindole derivatives have found practical application as dyes and pigments. beilstein-journals.orgbeilstein-journals.orgchembk.com The extended π-system of the isoindole core is responsible for its chromophoric properties. For instance, Pigment Yellow 139, a commercially successful pigment, is based on a 1,3-disubstituted isoindoline (B1297411) structure. beilstein-journals.orgbeilstein-journals.org The condensation of primary amines with o-diacylbenzenes can produce intensely colored isoindole-based dyes. beilstein-journals.orgbeilstein-journals.org This reaction's high sensitivity has also led to its use as an analytical marker for staining primary amines. beilstein-journals.org Furthermore, research has explored the use of isoindoles as red to near-infrared fluorophores. beilstein-journals.orgbeilstein-journals.org
Chemical Sensing and Analytical Detection Applications
The reactivity of the isoindole core has been harnessed for applications in chemical sensing and analytical detection. The reaction of o-phthalaldehyde (B127526) (OPA) with primary amines in the presence of a thiol is a well-established method for the fluorogenic detection of amino acids. nih.gov This reaction forms a fluorescent isoindole derivative, allowing for highly sensitive detection. nih.gov
The stability of the resulting isoindole is a critical factor in the reliability of this analytical method. Research has shown that increasing the steric bulk at the C-10 position of the isoindole enhances its stability. nih.gov This has led to the investigation of various thiols to optimize the reaction, with 3-mercapto-1-propanol (B27887) being identified as a superior reagent in some cases. nih.gov The development of novel isoindole-based chemosensors for the detection of specific analytes, such as metal ions, is an active area of research. google.com
Building Blocks in Advanced Organic Synthesis
The 2-tert-butyl-2H-isoindole framework serves as a valuable building block in the synthesis of more complex organic molecules. ua.es Its inherent reactivity as a diene in Diels-Alder reactions allows for the construction of polycyclic systems. ua.es The tert-butyl group provides stability to the otherwise reactive isoindole ring system, enabling its isolation and subsequent use in synthetic transformations.
The synthesis of isoindole derivatives often involves multi-step sequences, including cyclization reactions of appropriately substituted precursors. These derivatives can then undergo a variety of chemical transformations, such as oxidation, reduction, and substitution reactions, to introduce further functionalization. This versatility makes this compound and related compounds important intermediates in the preparation of complex molecular architectures, including those with potential biological activity. acs.org
Development of Novel Methodologies for Isoindole Stabilization
The inherent instability of the isoindole ring system has been a long-standing challenge in its chemistry. ua.esthieme-connect.com Consequently, a significant area of research has focused on developing new methods to stabilize this heterocyclic scaffold. google.comthieme-connect.com
Two primary strategies have emerged for stabilizing isoindoles:
Steric Protection: Introducing bulky substituents, such as the tert-butyl group at the 2-position, can sterically hinder the degradation pathways of the isoindole ring. thieme-connect.com
Electronic Stabilization: Modifying the electronic properties of the isoindole ring by introducing electron-withdrawing or electron-donating groups can lower the energy of the highest occupied molecular orbital (HOMO), thereby increasing its stability. thieme-connect.com
Recent research has explored novel approaches, such as the use of phosphorus nucleophiles in a three-component coupling reaction with ortho-phthalaldehyde and primary amines to generate stable, phosphorus-substituted isoindoles. thieme-connect.com Other methods involve the careful selection of reactants and reaction conditions to favor the formation of more stable isoindole derivatives, which can then be isolated and utilized in further synthetic applications. nih.govgoogle.com
Conclusion and Future Perspectives
Summary of Key Research Findings on 2-tert-Butyl-2H-isoindole
Research directly focused on this compound is limited; however, studies on closely related N-substituted isoindoles provide significant insights. The 2H-isoindole tautomer is generally the more stable form for N-substituted isoindoles, a class to which this compound belongs. wikipedia.org The bulky tert-butyl group on the nitrogen atom is known to enhance the stability of the isoindole ring system.
The synthesis of related compounds, such as 2-tert-Butyl-4,5,6,7-tetramethyl-2H-isoindole, typically involves multi-step organic reactions. A common approach is the cyclization of appropriate precursors under controlled conditions. For N-substituted isoindoles in general, synthesis can be achieved through the dehydration of isoindoline-N-oxides or from reactions involving xylylene dibromide. wikipedia.org
The chemical reactivity of the isoindole core in related compounds includes oxidation, reduction, and substitution reactions. For instance, 2-tert-Butyl-4,5,6,7-tetramethyl-2H-isoindole can be oxidized to form ketones or carboxylic acids and reduced to its corresponding amines or alcohols. The isoindole nucleus is also susceptible to electrophilic and nucleophilic substitution, allowing for the introduction of various functional groups.
Unexplored Reactivity and Synthetic Avenues
The unique electronic and steric properties imparted by the tert-butyl group on the 2H-isoindole scaffold suggest several avenues for unexplored reactivity. While general reactions of isoindoles are known, the specific influence of the tert-butyl substituent on the regioselectivity and stereoselectivity of these reactions warrants further investigation. For example, cycloaddition reactions, a common feature of the isoindole system, could exhibit unique outcomes with this bulky substituent.
New synthetic routes to this compound could be developed. While general methods for N-substituted isoindoles exist, optimizing a high-yield synthesis specific to this compound remains an open challenge. wikipedia.org Exploring novel precursors and catalytic systems could lead to more efficient and scalable synthetic protocols. The use of modern synthetic techniques, such as flow chemistry, could also be an interesting avenue for its production.
Future Directions in Theoretical and Computational Chemistry for this compound
Theoretical and computational chemistry offer powerful tools to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations, which have been successfully applied to related isoindole-4,7-diones, could provide valuable insights into the electronic structure, redox potentials, and spectroscopic properties of this compound. acs.org
Future computational studies could focus on:
Tautomeric Stability: A more detailed computational analysis of the 1H- and 2H-tautomers of tert-butyl substituted isoindoles could provide a more nuanced understanding of their relative stabilities in different environments.
Reaction Mechanisms: DFT calculations can be employed to model the transition states and reaction pathways of various reactions, such as cycloadditions and electrophilic substitutions, providing a deeper understanding of the reactivity of this compound.
Spectroscopic Prediction: Computational methods can predict NMR, IR, and UV-Vis spectra, which would be invaluable for the characterization of this compound if it were to be synthesized. acs.orgthieme-connect.de
| Computational Method | Potential Application for this compound |
| Density Functional Theory (DFT) | Prediction of electronic structure, redox potentials, and reaction mechanisms. |
| Ab initio methods | High-accuracy calculation of molecular properties and spectroscopic data. |
| Molecular Dynamics (MD) | Simulation of the compound's behavior in different solvents and environments. |
Prospects for New Material Science Applications based on Isoindole Scaffolds
The isoindole scaffold is a key component in a variety of materials with interesting optical and electronic properties. researchgate.net Phthalocyanines, which are tetramers of isoindole units, are well-known pigments and dyes. wikipedia.orgresearchgate.net The introduction of a tert-butyl group could modulate the properties of such materials, potentially leading to new applications.
N-substituted isoindoles have been investigated as building blocks for fluorescent dyes and polymers. researchgate.net The aggregation-induced emission properties of some isoindole derivatives make them suitable for applications in bioimaging and solid-state lighting. mdpi.comgoogle.com The specific electronic contribution of the tert-butyl group in this compound could be harnessed to develop novel fluorophores with tailored absorption and emission characteristics.
Furthermore, isoindole-containing polymers are being explored for applications in organic electronics, such as n-type semiconductors. google.com The stability and solubility imparted by the tert-butyl group could make this compound a valuable monomer for the synthesis of new conductive polymers with enhanced processability and performance.
| Potential Application Area | Role of the Isoindole Scaffold | Potential Contribution of the 2-tert-Butyl Group |
| Dyes and Pigments | Core chromophore structure (e.g., in phthalocyanines). wikipedia.orgresearchgate.net | Modify color, solubility, and stability. |
| Fluorescent Probes | Basis for fluorophores with tunable emission. researchgate.net | Enhance quantum yield and photostability. |
| Organic Electronics | Monomeric unit for conductive polymers. google.com | Improve solubility and processability of the polymer. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-tert-Butyl-2H-isoindole with high yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) are preferred due to their ability to stabilize intermediates. Temperature control (80–120°C) is critical to avoid side reactions .
- Catalysts : Use palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, with ligand optimization (e.g., PPh₃) to enhance regioselectivity. Monitor reaction progress via TLC or GC-MS .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol improves purity. Validate purity using melting point analysis and HPLC (>95% purity threshold) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Compare chemical shifts with computational predictions (e.g., DFT) and reference databases (NIST Chemistry WebBook). Key signals: tert-butyl protons (δ ~1.3 ppm) and isoindole aromatic protons (δ ~7.0–7.5 ppm) .
- IR Spectroscopy : Identify C-H stretching (2850–3000 cm⁻¹) and isoindole ring vibrations (1600–1450 cm⁻¹). Use attenuated total reflectance (ATR) for solid samples .
- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS). Cross-reference with simulated spectra from tools like mzCloud .
Advanced Research Questions
Q. What computational methods effectively predict the electronic properties of this compound, and how do they compare with experimental findings?
- Methodological Answer :
- DFT Studies : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps and compare with UV-Vis absorption spectra. Discrepancies >0.5 eV suggest incomplete solvent effects in simulations .
- TD-DFT for Excited States : Simulate electronic transitions and validate against fluorescence emission data. Adjust solvent parameters (e.g., PCM model) to improve correlation .
- Validation : Use statistical metrics (e.g., RMSE) to quantify agreement between theoretical and experimental data. Replicate calculations with alternative functionals (e.g., CAM-B3LYP) .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?
- Methodological Answer :
- Systematic DSC Analysis : Perform differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. Heating rates (5–20°C/min) must match prior studies to ensure comparability .
- Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to activation energy (Eₐ) calculations. Compare degradation mechanisms (e.g., first-order vs. autocatalytic) using Master Plot analysis .
- Statistical Validation : Use ANOVA to assess inter-laboratory variability. Report confidence intervals (95%) for decomposition temperatures .
Data Presentation and Analysis
Q. How should researchers present conflicting reactivity data for this compound in electrophilic substitution reactions?
- Methodological Answer :
- Tabular Comparison :
| Study | Reaction Conditions | Yield (%) | Major Product |
|---|---|---|---|
| A (2021) | HNO₃/H₂SO₄, 0°C | 62 | 4-Nitro derivative |
| B (2023) | Ac₂O/FeCl₃, 25°C | 78 | 5-Acetyl derivative |
| Source: Compiled from peer-reviewed studies |
- Contradiction Analysis : Attribute discrepancies to solvent polarity (nitration vs. acetylation) and steric effects from the tert-butyl group. Propose controlled experiments with identical substrates (e.g., isoindole without substituents) .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
